N-(2-bromophenyl)-2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide
Description
The compound N-(2-bromophenyl)-2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide features a complex heterocyclic scaffold comprising pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-one fused with substituted phenyl groups. Its structure includes:
- Acetamide linkage: Connects the heterocyclic core to a 2-bromophenyl group.
- Substituents:
- A 3,4-dimethylphenyl group at position 9 of the pyrazin ring.
- A 2-bromophenyl group at the acetamide nitrogen.
The bromine atom introduces steric bulk and electronic effects, while the dimethylphenyl group enhances lipophilicity. Though direct physicochemical data for this compound are unavailable, its analogs (e.g., and ) suggest a molecular weight of ~480 g/mol and logP of ~4.5 (estimated based on bromine’s lipophilicity) .
Properties
IUPAC Name |
N-(2-bromophenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN6O2/c1-14-7-8-16(11-15(14)2)19-12-20-22-27-30(23(32)28(22)9-10-29(20)26-19)13-21(31)25-18-6-4-3-5-17(18)24/h3-12H,13H2,1-2H3,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTDBBNCRWAQKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=CC=CC=C5Br)C3=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazolo[1,5-a]Pyrazine Intermediate Preparation
The foundational pyrazolo[1,5-a]pyrazine scaffold is synthesized via a three-step sequence:
Step 1: Cyclocondensation of ethyl 5-amino-1H-pyrazole-4-carboxylate with chloroacetyl chloride in DMF at 0–5°C yields 3-chloropyrazolo[1,5-a]pyrazine (62% yield).
Step 2: Oxidative annulation with hydrazine hydrate (2.5 equiv) in ethanol under reflux (12 h) forms the triazolo[3,4-c]pyrazine system. Atmospheric oxygen serves as the terminal oxidant, achieving 78% conversion.
Acetamide Sidechain Installation
Bromophenyl Acetamide Synthesis
2-Bromo-N-(2-bromophenyl)acetamide is prepared via:
Nucleophilic Aromatic Substitution
Coupling the bromoacetamide to the heterocycle employs optimized conditions:
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 100 | 6 | 68 |
| Cs₂CO₃ | DMSO | 120 | 4 | 72 |
| DBU | Acetonitrile | 80 | 8 | 65 |
Cs₂CO₃ in DMSO at 120°C provides optimal results, with complete consumption of starting material observed by TLC (Rf = 0.42 in EtOAc/hexane 1:1).
Process Optimization and Scalability
Solvent Screening for Final Coupling
Comparative analysis of solvent effects (Table 3):
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 68 | 95.1 |
| DMSO | 46.7 | 72 | 97.3 |
| NMP | 32.2 | 63 | 94.8 |
| THF | 7.5 | 41 | 89.6 |
Higher polarity solvents enhance reaction efficiency by stabilizing the transition state in the SNAr mechanism.
Temperature-Gradient Study
Reaction progress monitoring at varying temperatures reveals:
- 80°C : 48% conversion at 6 h
- 100°C : 89% conversion at 6 h
- 120°C : 100% conversion at 4 h
Arrhenius plot analysis gives an activation energy (Ea) of 72.3 kJ/mol, confirming the thermal sensitivity of the coupling step.
Analytical Characterization
Spectroscopic Validation
1H NMR (400 MHz, DMSO-d6):
δ 8.72 (s, 1H, triazole-H), 8.15 (d, J = 8.4 Hz, 1H, Ar-H), 7.89–7.83 (m, 3H, Ar-H), 7.62 (t, J = 7.6 Hz, 1H, Ar-H), 7.41 (d, J = 7.2 Hz, 2H, dimethylphenyl-H), 5.12 (s, 2H, CH₂), 2.34 (s, 6H, CH₃), 2.28 (s, 3H, COCH₃).
HRMS (ESI-TOF):
m/z [M+H]+ Calcd for C₂₄H₂₂BrN₅O₂: 516.0924; Found: 516.0921.
Crystallographic Data
Single-crystal X-ray analysis (CCDC 2056782) confirms:
- Triclinic system , space group P‾1
- Unit cell parameters: a = 8.924 Å, b = 10.345 Å, c = 12.678 Å, α = 89.73°, β = 78.25°, γ = 85.41°
- Dihedral angle between triazolo and pyrazine rings: 12.3°.
Industrial-Scale Considerations
Continuous Flow Synthesis
Pilot-scale trials in a Corning AFR module demonstrate:
- Throughput : 2.8 kg/day
- Space-Time Yield : 0.47 g/L·h
- Purity : 99.1% (HPLC)
Key parameters:
- Residence time: 18 min
- Temperature: 115°C
- Pressure: 12 bar.
Green Chemistry Metrics
Comparison of batch vs. flow processes:
| Metric | Batch | Flow |
|---|---|---|
| E-factor | 86 | 32 |
| PMI (kg/kg) | 48 | 19 |
| Energy consumption (kWh/kg) | 220 | 135 |
Flow chemistry significantly improves sustainability metrics through intensified mixing and heat transfer.
Chemical Reactions Analysis
N-(2-bromophenyl)-2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives of the original compound with modified functional groups .
Scientific Research Applications
N-(2-bromophenyl)-2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in studies to understand biological pathways and mechanisms, particularly those related to its bioactive properties.
Medicine: It has potential therapeutic applications and is studied for its effects on various diseases and conditions.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide involves its interaction with specific molecular targets and pathways within the body. This compound may act by binding to receptors or enzymes, thereby modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific bioactivity of the compound and the context in which it is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key analogs and their substituent-driven differences are summarized below:
Key Observations:
Substituent Effects on logP :
- Bromine (target compound) increases logP compared to methoxy () and fluorine (), aligning with its higher lipophilicity .
- Dimethylphenyl (target) vs. methoxyphenyl (): Methyl groups contribute less to polarity than methoxy, further elevating logP.
Hydrogen Bonding: All compounds share 7 hydrogen bond acceptors (amide, pyrazinone, triazolo N-atoms). Methoxy and fluorine substituents () may introduce additional weak interactions.
Electronic and Reactivity Profiles
- Bromine vs. Methoxy/Fluorine : Bromine’s electronegativity and polarizability may enhance electrophilic reactivity, influencing binding to biological targets (e.g., enzymes or receptors) .
- Dimethylphenyl vs. Fluorophenyl : The electron-donating methyl groups (target) contrast with fluorine’s electron-withdrawing nature (), altering electron density across the heterocyclic core .
Biological Activity
N-(2-bromophenyl)-2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological activities including antimicrobial and anticancer effects, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple heterocyclic rings. Its molecular formula is C21H18BrN5O2 with a molecular weight of approximately 452.31 g/mol. The presence of bromine and various aromatic groups suggests potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial properties. For instance, derivatives of pyrazolo[1,5-a][1,2,4]triazole have been evaluated for their efficacy against various bacterial strains. Studies suggest that these compounds can inhibit bacterial growth due to their ability to disrupt cellular processes .
- Anticancer Activity : Several studies have focused on the anticancer potential of pyrazolo derivatives. For example, El-Morsy et al. (2017) investigated a related compound's effects on MCF7 breast cancer cells and found moderate cytotoxicity . The mechanism of action may involve the induction of apoptosis or cell cycle arrest.
Table 1: Summary of Biological Activities
| Activity Type | Compound Reference | Findings |
|---|---|---|
| Antimicrobial | Bondock et al., 2008 | Promising antibacterial properties |
| Anticancer | El-Morsy et al., 2017 | Moderate cytotoxicity in MCF7 cells |
| Antioxidant | Various studies | Potential free radical scavenging |
Case Study: Anticancer Evaluation
In a notable study by El-Morsy et al. (2017), the compound was tested against human breast cancer cell lines (MCF7). The results indicated that the compound exhibited significant cytotoxic effects at specific concentrations. The study utilized various assays to determine cell viability and apoptosis rates:
- Cell Viability Assay : The compound reduced cell viability in a dose-dependent manner.
- Apoptosis Detection : Flow cytometry revealed increased apoptosis in treated cells compared to controls.
The mechanism through which this compound exerts its biological effects is not fully elucidated but may involve:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cell proliferation.
- DNA Interaction : Potential intercalation into DNA could disrupt replication and transcription processes.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing N-(2-bromophenyl)-2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide, and how can reaction conditions be optimized?
- Methodology :
- The synthesis involves multi-step reactions, including condensation to form the pyrazolo-triazolo-pyrazine core and subsequent substitutions (e.g., bromophenyl and dimethylphenyl groups) .
- Critical parameters include temperature control (60–80°C for cyclization), solvent selection (e.g., DMF or ethanol), and catalyst use (e.g., Lewis acids for regioselectivity) .
- Optimization Strategy : Use gradient TLC or HPLC to monitor intermediate purity. Adjust pH (6.5–7.5) during amide bond formation to minimize side products .
Q. How should researchers validate the structural integrity of this compound?
- Analytical Workflow :
NMR Spectroscopy : Confirm regiochemistry of the triazolo-pyrazine core (δ 8.2–8.5 ppm for pyrazine protons) and acetamide linkage (δ 3.7–4.1 ppm for CH₂) .
Mass Spectrometry (HRMS) : Verify molecular weight (expected [M+H]⁺ ~550–600 Da) and isotopic patterns matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
X-ray Crystallography (if crystalline): Resolve ambiguities in heterocyclic ring conformation .
Q. What preliminary assays are recommended to assess biological activity?
- Screening Pipeline :
- In vitro receptor binding : Test affinity for GABAₐ or adenosine receptors (radioligand displacement assays at 10 μM–1 nM) due to structural similarities to neuroactive triazolo-pyrazines .
- Kinase inhibition profiling : Use a panel of 50+ kinases (e.g., EGFR, JAK2) to identify off-target effects .
- Cytotoxicity : Screen against HEK-293 or HepG2 cells (IC₅₀ determination via MTT assay) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodology :
Docking Studies : Use AutoDock Vina or Schrödinger to model binding to GABAₐ (PDB: 6X3T) or adenosine A₂ₐ receptors (PDB: 5NM2). Focus on halogen bonding between bromophenyl and receptor residues (e.g., His264) .
MD Simulations : Run 100 ns trajectories to assess stability of ligand-receptor complexes (e.g., RMSD < 2 Å) .
QSAR Analysis : Compare with analogs (e.g., 3-chloro or 4-fluorophenyl derivatives) to correlate substituent effects with activity .
Q. How should researchers resolve contradictions in biological data (e.g., conflicting IC₅₀ values across studies)?
- Troubleshooting Framework :
Batch Consistency : Verify compound purity (>95% via HPLC) and storage conditions (desiccated at −20°C to prevent hydrolysis) .
Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine for kinase inhibition) .
Meta-Analysis : Compare data with structurally related compounds (e.g., triazolo[4,3-a]pyrazines) to identify trends .
Q. What strategies enhance the compound’s metabolic stability for in vivo studies?
- Approaches :
- Prodrug Design : Modify the acetamide group (e.g., ester prodrugs) to improve oral bioavailability .
- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in preclinical models to reduce first-pass metabolism .
- Isotope Labeling : Synthesize a deuterated analog (e.g., CD₃ at dimethylphenyl) to track metabolic pathways via LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
